BenchChemオンラインストアへようこそ!

LY 215490

AMPA receptor antagonist Neuroprotection Focal ischemia

LY 215490 is a competitive AMPA antagonist with a unique decahydroisoquinoline scaffold and superior solubility compared to NBQX, ensuring reliable in vitro and in vivo results. Ideal for neuroprotection and CNS studies, it offers defined selectivity (IC50: AMPA 4.8 μM). Its active isomer, LY293558, demands high stereochemical purity for reproducible data.

Molecular Formula C13H21N5O2
Molecular Weight 279.34 g/mol
CAS No. 150010-68-7
Cat. No. B1675611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 215490
CAS150010-68-7
Synonyms(3S,4aR,6R,8aR)-6-(2-(1(2)H-tetrazole-5yl)ethyl)decahydroisoquinoline-3carboxylic acid
6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
LY 215490
LY 293558
LY 326325
LY-215490
LY-293558
LY-326325
LY293558
NGX424
tezampanel
Molecular FormulaC13H21N5O2
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESC1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O
InChIInChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m0/s1
InChIKeyZXFRFPSZAKNPQQ-ZRUFSTJUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY 215490 (CAS 150010-68-7): A Selective and Systemically Active AMPA Receptor Antagonist for Neuroscience Research


The compound (3R,4aS,6S,8aS)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid, commonly known as LY 215490, is a competitive and systemically active antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of ionotropic glutamate receptors [1]. It is a member of the decahydroisoquinoline-3-carboxylic acid class of compounds [2]. LY 215490 has demonstrated in vitro selectivity against AMPA, CGS19755 (NMDA), and kainate receptors with IC50 values of 4.8, 26.4, and 247 μM, respectively, and has shown neuroprotective effects in in vivo models of focal ischemia [3].

Why Generic AMPA Antagonist Substitution Is Not Advisable for LY 215490 (CAS 150010-68-7)


Interchangeability among AMPA receptor antagonists is precluded by critical differences in their competitive vs. non-competitive mechanisms, selectivity profiles, systemic activity, and solubility characteristics. LY 215490's unique combination of a specific decahydroisoquinoline scaffold and tetrazole distal acid bioisostere confers distinct pharmacological properties not replicated by other in-class agents [1]. Its active isomer, LY293558, is responsible for its AMPA antagonist activity, highlighting the importance of stereochemical purity [2]. Additionally, LY 215490 has demonstrated a significant advantage over NBQX, another AMPA antagonist, by not presenting solubility issues, a critical factor for both in vitro and in vivo experimental reliability [3].

Quantitative Evidence Guide for Selecting LY 215490 (CAS 150010-68-7) Over Its Comparators


Solubility Advantage of LY 215490 Over NBQX in Focal Ischemia Models

In a direct comparison of AMPA antagonists for neuroprotective efficacy in a rat model of focal ischemia, LY 215490 was found to possess a significant practical advantage over NBQX: it lacks the solubility issues that limit the utility of NBQX [1]. While both compounds are neuroprotective, the study explicitly notes that LY 215490 'has advantages over NBQX, such as not presenting solubility problems' [1].

AMPA receptor antagonist Neuroprotection Focal ischemia Drug solubility MCA occlusion

In Vitro Selectivity Profile of LY 215490 vs. Its Active Isomer LY293558

LY 215490 exhibits a defined selectivity profile against AMPA, NMDA, and kainate receptors, with IC50 values of 4.8, 26.4, and 247 μM, respectively, in radioligand binding assays [1]. This profile is due to its active (-) isomer, LY293558, which is a more potent and selective AMPA antagonist than the racemic mixture [2]. While direct comparative IC50 data for LY293558 is not provided in the abstract, the study clarifies that 'these AMPA receptor activities were due to the (−) isomer of the compound,' indicating that procurement of the pure isomer may be necessary for experiments requiring maximal AMPA selectivity [2].

AMPA receptor NMDA receptor Kainate receptor Selectivity Competitive antagonist

In Vivo Neuroprotective Efficacy of LY 215490 in MCA Occlusion Model

In a rat model of permanent middle cerebral artery (MCA) occlusion, LY 215490 demonstrated significant neuroprotection. At a dose of 2 × 30 mg/kg (administered 30 min prior to and post-occlusion), LY 215490 provided 25% protection against hemispheric damage and 31% protection against cortical damage [1]. In contrast, a lower dose (2 × 10 mg/kg) was ineffective, and a higher dose (2 × 100 mg/kg) resulted in reduced protection (23% hemispheric, 27% cortical) likely due to respiratory issues [1]. This bell-shaped dose-response curve is a critical consideration for experimental design.

Focal ischemia Neuroprotection Stroke model AMPA antagonist In vivo efficacy

Synergistic Effect of LY 215490 with NMDA Antagonist MK-801 on Bladder Activity

In a study examining the role of glutamate receptors in micturition reflexes, the combined intrathecal administration of low doses of LY 215490 (0.1 μg) and the NMDA antagonist MK-801 (1 μg) produced a marked suppression of bladder activity, whereas each compound individually at these doses had little effect [1]. This synergistic interaction suggests a cooperative role for AMPA and NMDA receptors in bladder control, a finding that may not be replicable with other AMPA antagonists due to differences in receptor selectivity or systemic activity.

Micturition reflex Bladder function AMPA/NMDA interaction Spinal cord Pharmacology

Central Activity and Anticonvulsant Effects of LY 215490 in Mice

LY 215490 demonstrates central nervous system activity following parenteral administration in mice, as shown by its ability to protect against maximal electroshock (MES)-induced seizures and reduce spontaneous motor activity [1]. This confirms its systemic activity and brain penetration, a critical feature for in vivo studies of CNS AMPA receptor function. While other AMPA antagonists like NBQX and GYKI 52466 also show anticonvulsant effects, LY 215490 represents a distinct chemical class (decahydroisoquinoline) with a different mechanism of action (competitive vs. non-competitive) [2].

Anticonvulsant Seizure model AMPA antagonist CNS penetration In vivo pharmacology

Recommended Research Applications for LY 215490 (CAS 150010-68-7) Based on Evidence


In Vivo Neuroprotection Studies in Focal Ischemia Models

Based on direct evidence from a rat permanent MCA occlusion model, LY 215490 is an appropriate tool for investigating AMPA receptor-mediated neuroprotection in focal cerebral ischemia [1]. The optimal dosing regimen of 2 × 30 mg/kg (pre- and post-occlusion) provides significant protection against cortical and hemispheric damage. Researchers should note the bell-shaped dose-response curve and avoid higher doses that may cause respiratory complications.

Investigating Glutamatergic Control of Micturition Reflexes

LY 215490 has been characterized in detailed studies of the micturition reflex, where it modulates bladder and external urethral sphincter activity [1]. Its ability to synergize with NMDA antagonists at low intrathecal doses makes it particularly useful for dissecting the cooperative roles of AMPA and NMDA receptors in spinal and supraspinal control of bladder function. This application is directly supported by quantitative in vivo data.

In Vitro Pharmacological Studies Requiring a Soluble, Competitive AMPA Antagonist

For in vitro assays where compound solubility is a critical factor, LY 215490 offers a distinct advantage over other AMPA antagonists like NBQX, which are known to have solubility issues [1]. Its defined selectivity profile against AMPA, NMDA, and kainate receptors (IC50 values of 4.8, 26.4, and 247 μM, respectively) provides a clear benchmark for interpreting experimental results [2].

CNS Penetration and Anticonvulsant Studies

LY 215490 is a systemically active compound with demonstrated CNS penetration, as evidenced by its anticonvulsant effects in the maximal electroshock seizure test in mice [1]. This makes it a suitable candidate for studies examining the role of AMPA receptors in seizure generation, propagation, or control, as well as other CNS disorders where AMPA receptor hyperactivity is implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 215490

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.